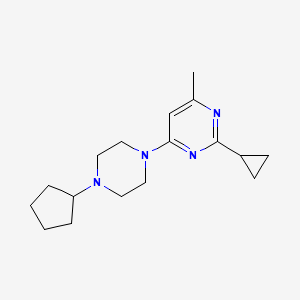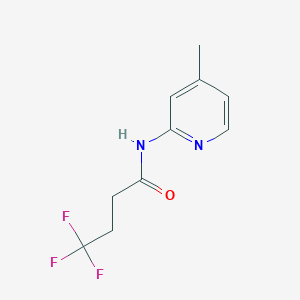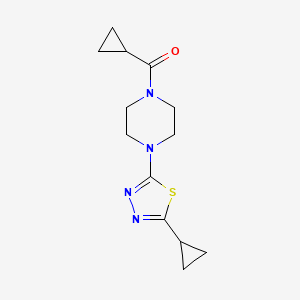![molecular formula C11H15ClFN3S B12230865 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine](/img/structure/B12230865.png)
1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyrazole ring substituted with dimethyl groups and a methanamine moiety linked to a fluorinated thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting 1,3-diketones with hydrazine derivatives under acidic or basic conditions.
Introduction of dimethyl groups: Alkylation reactions using methyl iodide or similar reagents can introduce the dimethyl groups onto the pyrazole ring.
Synthesis of the fluorinated thiophene: This involves the halogenation of thiophene followed by fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).
Coupling of the pyrazole and thiophene moieties: This step typically involves nucleophilic substitution reactions where the methanamine group acts as a nucleophile, attacking the electrophilic carbon on the fluorinated thiophene.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carbonyl or carboxyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert certain functional groups into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorinated thiophene ring, using reagents like sodium methoxide or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), halogenating agents (e.g., N-bromosuccinimide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1H-pyrazol-5-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine: Lacks the dimethyl groups on the pyrazole ring.
1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(2-thienyl)methyl]methanamine: Lacks the fluorine atom on the thiophene ring.
Uniqueness
1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is unique due to the presence of both dimethyl groups on the pyrazole ring and the fluorine atom on the thiophene ring. These structural features may confer specific electronic properties, reactivity, and biological activity that distinguish it from similar compounds.
Properties
Molecular Formula |
C11H15ClFN3S |
|---|---|
Molecular Weight |
275.77 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H14FN3S.ClH/c1-8-5-14-15(2)10(8)7-13-6-9-3-4-11(12)16-9;/h3-5,13H,6-7H2,1-2H3;1H |
InChI Key |
PHAIXVDWVQCCJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNCC2=CC=C(S2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1-methyl-1H-pyrrol-2-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12230788.png)
![N-methyl-N-{1-[2-(propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-yl}acetamide](/img/structure/B12230796.png)
![4-(Oxan-4-yl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12230799.png)
![1-(4-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B12230800.png)
![3-{[1-(2-Ethoxyethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12230803.png)
![N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B12230806.png)
![4-(2-{4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B12230808.png)
![5-Fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine](/img/structure/B12230822.png)

![3-Cyclopropyl-6-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12230830.png)
![4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B12230838.png)
![N-[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12230840.png)

